molecular formula C14H21N5S2 B2869795 2-(((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine CAS No. 868221-98-1

2-(((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine

Cat. No.: B2869795
CAS No.: 868221-98-1
M. Wt: 323.48
InChI Key: UDPSDQLCWLMMMI-UHFFFAOYSA-N
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Description

2-(((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a complex organic compound that features a unique combination of a triazole ring and a pyrimidine ring

Scientific Research Applications

2-(((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It may be explored for its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Safety and Hazards

The safety of 1,2,4-triazole derivatives has been evaluated on various cell lines. Most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents. Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are needed . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the pyrimidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 2-(((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities.

    Pyrimidine Derivatives: These compounds share the pyrimidine ring and are used in various applications, including pharmaceuticals.

Uniqueness

What sets 2-(((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine apart is its unique combination of the triazole and pyrimidine rings, which may confer distinct properties and activities not found in other compounds.

Properties

IUPAC Name

2-[(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5S2/c1-5-6-7-20-14-18-17-12(19(14)4)9-21-13-15-10(2)8-11(3)16-13/h8H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPSDQLCWLMMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C)CSC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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